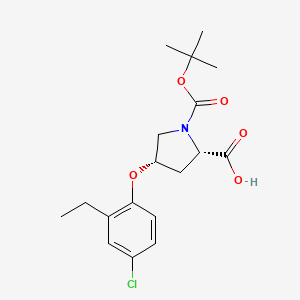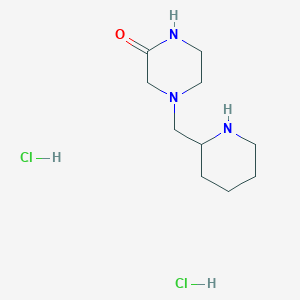
n-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride
Descripción general
Descripción
N-Allyl-n-(4-piperidinylmethyl)-2-propen-1-amine dihydrochloride, commonly referred to as NAPM-DHC, is a synthetic compound used in a variety of laboratory experiments and research studies. NAPM-DHC is an important research tool as it has a wide range of applications in biochemistry and physiology, including the study of enzyme kinetics, signal transduction, and drug-receptor interactions.
Aplicaciones Científicas De Investigación
Catalysis and Synthesis : One application involves its use in catalysis, particularly in the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines. This process forms substituted pyrrolidine and piperidine derivatives, showcasing the compound's role in synthesizing complex organic structures (Mukherjee & Widenhoefer, 2011).
Asymmetric Synthesis : The compound is used in asymmetric synthesis, such as in the formation of 8-aminoindolizidine from chiral 2-pyrroleimines. This involves diastereoselective addition and ring-closing metathesis, illustrating its utility in stereocontrolled organic synthesis (Albano et al., 2008).
Synthesis of α‐Amino‐γ‐lactams : Another significant application is in the synthesis of α‐amino‐γ‐lactams through palladium-catalyzed intramolecular allylic alkylation. This process highlights its role in the formation of complex lactam structures, which are important in pharmaceutical chemistry (Thies & Kazmaier, 2014).
Formation of Substituted Piperidines and Pyrrolidines : Research also shows its use in the rhodium(III)-catalyzed allylic C-H bond amination, forming various substituted cyclic amines like pyrrolidines and piperidines. This application is crucial in the synthesis of cyclic amine structures (Cochet et al., 2012).
Organic Synthesis Methods : It is also involved in studies focused on the isomerization of N-allyl compounds and their transformation into N-(1-propenyl) compounds, which are valuable in the synthesis of various organic compounds (Krompiec et al., 2008).
Synthesis of Allylic Amines : The compound is used in the synthesis of allylic amines, an area critical to the development of various synthetic intermediates and bioactive agents. This includes techniques for stereocontrolled construction of allylic amines (Grange, Clizbe, & Evans, 2016).
Chiral Ligand Synthesis : Additionally, it has applications in the synthesis of chiral ligands for use in asymmetric allylic alkylation, showcasing its importance in stereoselective synthesis (Mino et al., 2018).
Late-Stage Functionalization : The compound has been utilized in late-stage intermolecular allylic C-H amination, enabling the functionalization of natural products and altering their biological profiles. This application is significant in medicinal chemistry and drug development (Ide et al., 2021).
Propiedades
IUPAC Name |
N-(piperidin-4-ylmethyl)-N-prop-2-enylprop-2-en-1-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2.2ClH/c1-3-9-14(10-4-2)11-12-5-7-13-8-6-12;;/h3-4,12-13H,1-2,5-11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNSMZRAOQIUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)CC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398251.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[2-(tert-butyl)-phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398253.png)
![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[4-(tert-butyl)-2-chlorophenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1398256.png)
![2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398257.png)

![1-[2-(2-Piperidinyl)ethyl]-4-piperidinol dihydrochloride](/img/structure/B1398260.png)


![2-[Methyl(2-piperidinylmethyl)amino]-1-ethanol dihydrochloride](/img/structure/B1398265.png)


![Methyl (2S,4S)-4-[3-(acetylamino)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1398271.png)